

CAS 93102-05-7 properties and synthesis overview

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Compound of Interest

Compound Name: *N*-(Methoxymethyl)-*N*-(trimethylsilylmethyl)benzylamine

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An In-Depth Technical Guide to **N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine** (CAS 93102-05-7): Properties, Synthesis, and Application as an Azomethine Ylide Precursor

Abstract

This technical guide provides a comprehensive overview of **N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine**, a versatile reagent in modern organic synthesis. Identified by CAS number 93102-05-7, this compound is a cornerstone for the generation of non-stabilized azomethine ylides, which are potent intermediates for constructing functionalized N-heterocyclic frameworks. We will explore its physicochemical properties, delve into a detailed, field-proven synthesis protocol, and elucidate its primary application in [3+2] cycloaddition reactions for the synthesis of pyrrolidine derivatives. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent's unique reactivity.

Compound Identification and Physicochemical Properties

N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine is an organosilicon compound featuring a tertiary amine core functionalized with benzyl, methoxymethyl, and trimethylsilylmethyl groups.[1] This unique combination of functionalities makes it an exceptionally stable and easy-to-handle precursor for reactive intermediates.[2] The

trimethylsilyl group enhances its lipophilicity and stability, while the methoxymethyl group serves as a key component in the controlled generation of the reactive species.[1]

Key physicochemical data are summarized in the table below for quick reference.

Property	Value	Reference(s)
CAS Number	93102-05-7	[2][3]
Molecular Formula	C ₁₃ H ₂₃ NOSi	[2]
Molecular Weight	237.41 g/mol	[2]
Appearance	Clear colorless to light yellow liquid	[3]
Boiling Point	77–80 °C at 0.5 mmHg	[3]
Density	0.928 g/mL at 25 °C	[4]
Refractive Index (n _D ²⁰)	1.492	[4]
Solubility	Soluble in chloroform, ethyl acetate, ether	[5]
Flash Point	66 °C (151 °F) - closed cup	[4]
Storage Conditions	Room Temperature, Keep in dark place, Sealed in dry	[2]
Sensitivity	Moisture & Light Sensitive	[5]

Core Application: A Gateway to Pyrrolidines via Azomethine Ylide Generation

The principal utility of **N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine** lies in its function as a stable and convenient precursor to the N-benzyl azomethine ylide.[2][5]

Azomethine ylides are highly valuable 1,3-dipoles, essential for [3+2] cycloaddition reactions, which provide a powerful and convergent route to five-membered nitrogen heterocycles like pyrrolidines.[1][2] The pyrrolidine scaffold is a privileged structure found in numerous pharmaceuticals and biologically active compounds.[6]

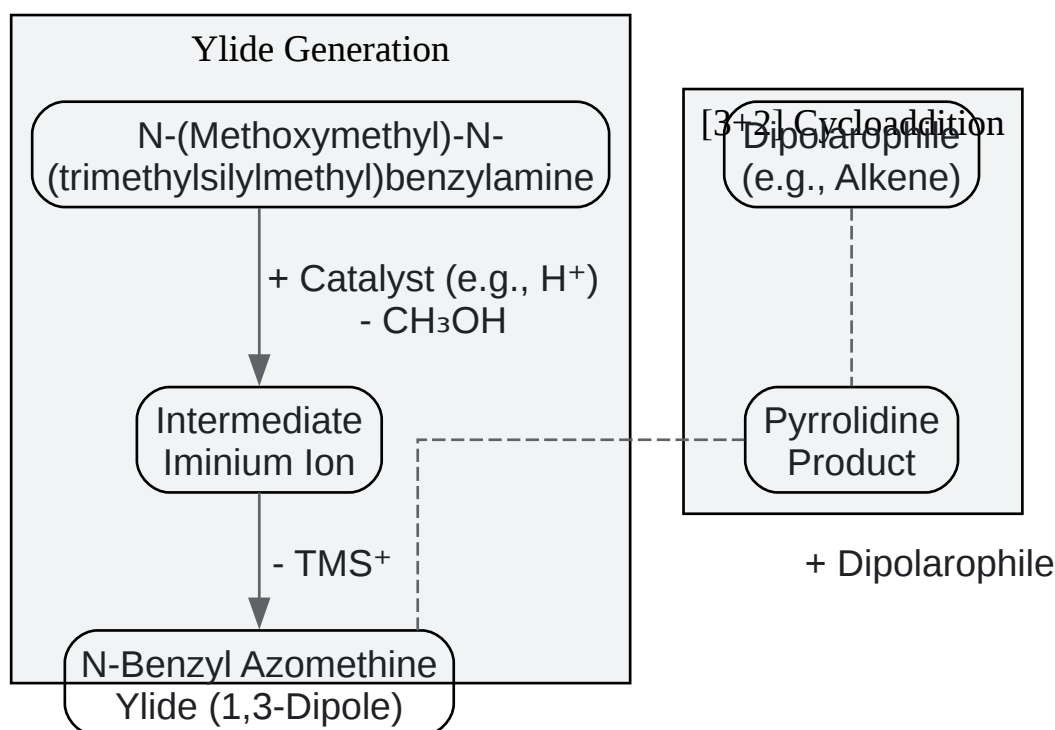
Mechanism of Action: Controlled Ylide Formation

The genius of this reagent's design is its ability to generate the transient azomethine ylide in situ under mild conditions, thus avoiding the handling of a highly reactive, unstable species. The reaction is typically initiated by a catalyst, such as a catalytic amount of trifluoroacetic acid (TFA) or a fluoride source like lithium fluoride (LiF).^{[2][7]}

The mechanism proceeds as follows:

- **Activation:** The catalyst (e.g., H^+ from TFA) protonates the oxygen of the methoxymethyl group, making it a good leaving group (methanol).
- **Elimination:** The lone pair on the nitrogen atom displaces the activated methoxy group, forming an intermediate iminium ion.
- **Desilylation:** The key step involves the elimination of the trimethylsilyl group. The positive charge on the nitrogen facilitates the cleavage of the carbon-silicon bond, releasing the stable trimethylsilyl cation (which is subsequently trapped) and generating the desired N-benzyl azomethine ylide.

This ylide is immediately trapped by a dipolarophile (e.g., an electron-deficient alkene like an α,β -unsaturated ester) present in the reaction mixture, leading to a highly stereospecific and regioselective [3+2] cycloaddition to form the pyrrolidine ring.^{[3][8]}



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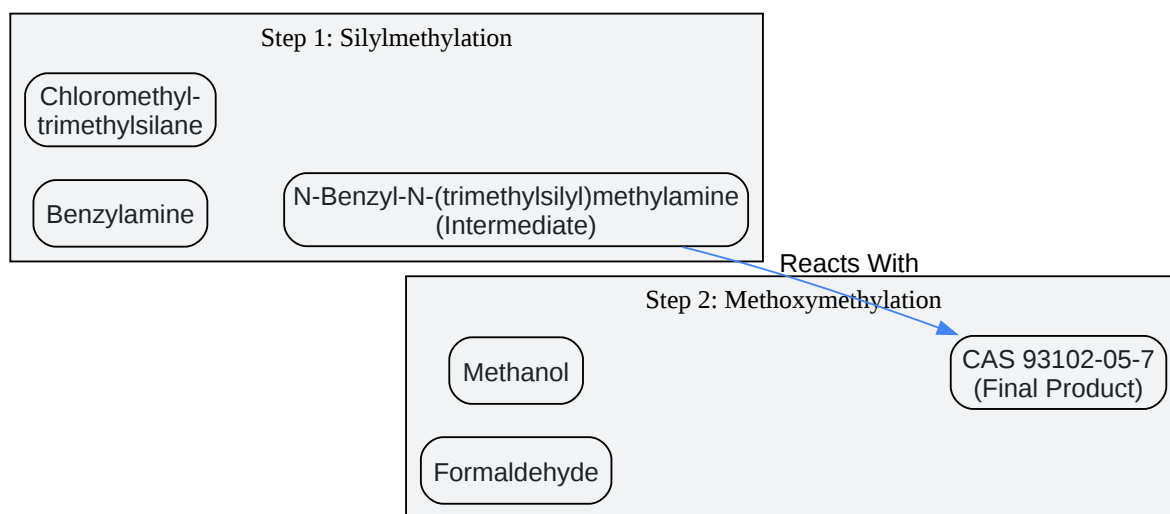
Fig. 1: Generation of Azomethine Ylide and subsequent [3+2] Cycloaddition.

Synthesis Overview and Detailed Protocol

The synthesis of **N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine** is a robust, two-step process that is well-documented and validated in the chemical literature.^[3] The most reliable and frequently cited method involves the initial preparation of an N-benzyl-N-(trimethylsilyl)methylamine intermediate, followed by the introduction of the methoxymethyl group.

Synthesis Workflow

The overall transformation begins with readily available starting materials: benzylamine and chloromethyltrimethylsilane for the first step, and formaldehyde and methanol for the second.



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Fig. 2: Two-step synthesis workflow for CAS 93102-05-7.

Experimental Protocol

The following protocol is adapted from a verified procedure published in Organic Syntheses, a highly trusted source for reproducible experimental methods.[3]

Step 1: Preparation of N-Benzyl-N-(trimethylsilyl)methylamine (Intermediate)

- Setup: An oven-dried, 100-mL, one-necked, round-bottomed flask is equipped with a magnetic stirring bar and a reflux condenser.
- Reagents: Charge the flask with chloromethyltrimethylsilane (12.5 g, 0.1 mol). Add benzylamine (33.1 g, 0.3 mol) with stirring.
 - Rationale: Benzylamine is used in excess to act as both the nucleophile and a base to neutralize the HCl generated during the reaction, forming benzylamine hydrochloride salt.
- Reaction: Heat the resulting solution at 200°C for 2.5 hours. A white organic salt will form.

- **Workup:** Cool the mixture. Add a 0.1 N sodium hydroxide solution to hydrolyze the salt. Extract the mixture with diethyl ether.
- **Purification:** Dry the ether layer over magnesium sulfate, filter, and concentrate under reduced pressure. The residue is distilled under reduced pressure (bp 68–72°C at 0.7–0.8 mm) to yield the pure intermediate.

Step 2: Preparation of N-Benzyl-N-methoxymethyl-N-(trimethylsilyl)methylamine (Final Product)

- **Setup:** A 25-mL, round-bottomed flask equipped with a stirring bar is charged with a 37% aqueous formaldehyde solution (6.0 g, 74 mmol).
- **Addition:** Cool the solution to 0°C. Add the N-benzyl-N-(trimethylsilyl)methylamine intermediate (10.0 g, 51.7 mmol) dropwise with stirring.
- **Reaction:** After stirring for 10 minutes at 0°C, add methanol (6 mL, 0.15 mol) in one portion.
 - **Rationale:** This is a classic aminomethylation reaction. Formaldehyde and the secondary amine intermediate form a transient iminium ion, which is then trapped by methanol to form the stable methoxymethyl ether.
- **Workup:** Add potassium carbonate (4.0 g) to absorb the aqueous phase and stir for 1 hour. Decant the nonaqueous phase. Add an additional 2.0 g of potassium carbonate to the decanted liquid and stir at 25°C for 12 hours to ensure complete drying.
- **Purification:** Add diethyl ether to the mixture, filter, and concentrate the filtrate under reduced pressure. The residue is distilled at reduced pressure (bp 77–80°C at 0.5 mm) to give the final product as a colorless liquid.^[3]

Safety and Handling

N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine is classified as a combustible liquid and can cause skin, eye, and respiratory irritation.^[4] Standard laboratory safety precautions should be observed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Due to its sensitivity to moisture, it should be handled under a dry, inert atmosphere and stored in a tightly sealed container in a cool, dark, and dry place.^{[2][5]}

Conclusion

N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (CAS 93102-05-7) is a powerful and enabling reagent for synthetic organic chemistry. Its value is derived from its stability, ease of handling, and its role as a reliable precursor for the in situ generation of azomethine ylides. The well-established synthesis protocol and the predictable reactivity in [3+2] cycloadditions make it an indispensable tool for constructing complex pyrrolidine-containing molecules, with significant applications in pharmaceutical discovery and development.

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